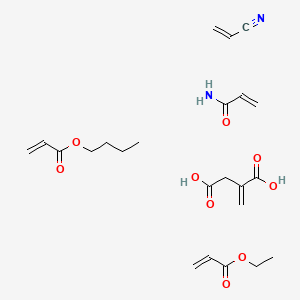

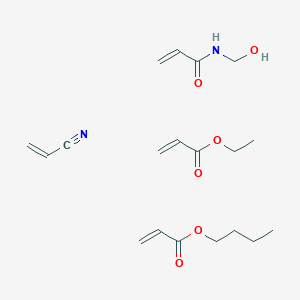

butyl prop-2-enoate;ethyl prop-2-enoate;N-(hydroxymethyl)prop-2-enamide;prop-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “butyl prop-2-enoate; ethyl prop-2-enoate; N-(hydroxymethyl)prop-2-enamide; prop-2-enenitrile” is a combination of four distinct chemical entities. Each of these compounds has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Butyl Prop-2-enoate: The reaction involves neutralization, water washing, alcohol removal, and distillation to obtain the final product .

Ethyl Prop-2-enoate: This process can also involve the Reppe reaction, which uses acetylene, carbon monoxide, and ethanol .

N-(Hydroxymethyl)prop-2-enamide: N-(Hydroxymethyl)prop-2-enamide is synthesized by the reaction of acrylamide with formaldehyde under basic conditions. This reaction forms a hydroxymethyl group attached to the nitrogen atom of the acrylamide .

Prop-2-enenitrile: This process involves the reaction of propylene, ammonia, and oxygen in the presence of a catalyst .

Chemical Reactions Analysis

Butyl Prop-2-enoate: Butyl prop-2-enoate undergoes polymerization reactions to form poly(butyl acrylate). It can also participate in copolymerization with other monomers such as styrene and vinyl acetate .

Ethyl Prop-2-enoate: Ethyl prop-2-enoate is involved in transesterification reactions with higher alcohols to form various alkyl acrylates. It can also undergo polymerization to produce poly(ethyl acrylate) .

N-(Hydroxymethyl)prop-2-enamide: N-(Hydroxymethyl)prop-2-enamide can undergo polymerization and crosslinking reactions, forming hydrogels and other polymeric materials .

Prop-2-enenitrile: Prop-2-enenitrile is known for its polymerization to form polyacrylonitrile. It can also undergo hydrolysis to produce acrylamide .

Scientific Research Applications

Butyl Prop-2-enoate: Butyl prop-2-enoate is used in the production of adhesives, sealants, and coatings. It is also employed in the manufacture of plastics, textiles, and resins .

Ethyl Prop-2-enoate: Ethyl prop-2-enoate is utilized in the production of polymers, resins, and plastics. It is also a key component in the synthesis of various pharmaceutical intermediates .

N-(Hydroxymethyl)prop-2-enamide: N-(Hydroxymethyl)prop-2-enamide is used in the production of hydrogels, which have applications in drug delivery systems and wound dressings .

Prop-2-enenitrile: Prop-2-enenitrile is primarily used in the production of synthetic fibers, such as acrylic fibers. It is also a precursor for the synthesis of various chemicals, including acrylamide and adiponitrile .

Mechanism of Action

Butyl Prop-2-enoate: Butyl prop-2-enoate exerts its effects through polymerization, forming long-chain polymers that provide flexibility, durability, and adhesiveness .

Ethyl Prop-2-enoate: Ethyl prop-2-enoate acts as a monomer in polymerization reactions, forming polymers with various applications in coatings, adhesives, and textiles .

N-(Hydroxymethyl)prop-2-enamide: N-(Hydroxymethyl)prop-2-enamide forms crosslinked networks in hydrogels, providing structural integrity and controlled release properties .

Prop-2-enenitrile: Prop-2-enenitrile polymerizes to form polyacrylonitrile, which is used in the production of high-strength fibers and other materials .

Comparison with Similar Compounds

Butyl Prop-2-enoate: Similar compounds include methyl prop-2-enoate and ethyl prop-2-enoate. Butyl prop-2-enoate is unique due to its longer alkyl chain, providing greater flexibility and lower volatility .

Ethyl Prop-2-enoate: Ethyl prop-2-enoate is similar to methyl prop-2-enoate and butyl prop-2-enoate. Its intermediate alkyl chain length offers a balance between flexibility and volatility .

N-(Hydroxymethyl)prop-2-enamide: Similar compounds include N-methylprop-2-enamide and N-ethylprop-2-enamide. N-(Hydroxymethyl)prop-2-enamide is unique due to its hydroxymethyl group, which enhances its crosslinking ability .

Prop-2-enenitrile: Prop-2-enenitrile is similar to methacrylonitrile and butadiene. Its nitrile group provides high reactivity and versatility in polymerization reactions .

Properties

CAS No. |

38054-57-8 |

|---|---|

Molecular Formula |

C19H30N2O6 |

Molecular Weight |

382.5 g/mol |

IUPAC Name |

butyl prop-2-enoate;ethyl prop-2-enoate;N-(hydroxymethyl)prop-2-enamide;prop-2-enenitrile |

InChI |

InChI=1S/C7H12O2.C5H8O2.C4H7NO2.C3H3N/c1-3-5-6-9-7(8)4-2;1-3-5(6)7-4-2;1-2-4(7)5-3-6;1-2-3-4/h4H,2-3,5-6H2,1H3;3H,1,4H2,2H3;2,6H,1,3H2,(H,5,7);2H,1H2 |

InChI Key |

WEIQPQONNWQMEA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C=C.CCOC(=O)C=C.C=CC#N.C=CC(=O)NCO |

physical_description |

Liquid |

Related CAS |

38054-57-8 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(NE)-N-[(4,5-dibromo-1H-pyrrol-2-yl)methylidene]hydroxylamine](/img/structure/B14671730.png)

![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14671743.png)